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Tris(2-chloroethyl) phosphate - 68411-66-5

Tris(2-chloroethyl) phosphate

Catalog Number: EVT-7908579
CAS Number: 68411-66-5
Molecular Formula: C6H12Cl3O4P
C6H12Cl3O4P
(ClCH2CH2O)3PO
Molecular Weight: 285.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tris(2-chloroethyl) phosphate (TCEP) is a synthetic organophosphate ester (OPE) primarily utilized as a flame retardant. [, , , , , , , ] It is classified as an additive flame retardant, meaning it is physically blended into materials rather than chemically bound. [] TCEP finds extensive use in various consumer and industrial products like plastics, polymeric foams, synthetic fibers, and electronic devices to reduce their flammability. [, , , , ] TCEP is also utilized as a plasticizer to improve the flexibility and workability of materials. [, , , , ]

Future Directions
  • Comprehensive Toxicity Assessments: Further research is needed to fully elucidate TCEP's long-term health effects, particularly its potential carcinogenicity, neurotoxicity, and endocrine disruption. [, , , , , ]
  • Metabolism and Bioaccumulation: More research is needed to understand TCEP's metabolic pathways in different species and its potential for biomagnification in food webs. [, ]
  • Exposure Pathways: Identifying and quantifying significant exposure pathways for different populations, including vulnerable groups like children and pregnant women, is essential. [, , , ]
  • Development of Safer Alternatives: Research and development of safer and more environmentally friendly flame retardants that can effectively replace TCEP are crucial. [, ]
  • Remediation Strategies: Continued research into effective and sustainable remediation technologies for TCEP-contaminated environments is necessary. [, ]
Synthesis Analysis

Methods

Tris(2-chloroethyl) phosphate can be synthesized using several methods:

  1. Conventional Synthesis: The most common method involves the reaction of phosphorus oxychloride with ethylene oxide or ethylene chlorohydrin. This process typically requires controlled temperature and pressure conditions to ensure complete reaction and to minimize byproducts .
  2. Electrochemical Synthesis: An alternative method includes direct electrochemical synthesis, which allows for the neutral esterification of ethylene chlorohydrin with phosphoric acid. This method can be advantageous due to its potentially lower environmental impact compared to traditional synthesis methods .

Technical Details

  • Reaction Conditions: The reactions are generally conducted under anhydrous conditions to prevent hydrolysis of the reactants.
  • Purity: Commercially available tris(2-chloroethyl) phosphate typically has a purity of around 97% or higher, with minimal impurities such as water .
Molecular Structure Analysis

Tris(2-chloroethyl) phosphate features a central phosphorus atom bonded to three 2-chloroethyl groups and one phosphate group. The structural representation can be described as follows:

  • Molecular Formula: C6H12Cl3O4PC_6H_{12}Cl_3O_4P
  • Structural Formula:
P O O O Cl3\text{P O O O }\text{Cl}_3

This structure indicates that the phosphorus atom is tetrahedrally coordinated by three chlorine atoms and one oxygen atom from the phosphate group .

Data

  • Melting Point: Less than -70 °C
  • Boiling Point: Decomposes at approximately 320 °C
  • Density: 1.4193 g/cm³ at 25 °C
  • Water Solubility: 7820 mg/L at 20 °C
Chemical Reactions Analysis

Tris(2-chloroethyl) phosphate undergoes various chemical reactions typical of organophosphorus compounds:

  1. Decomposition: When heated beyond its stability limit, it can decompose to release toxic gases such as carbon monoxide, hydrogen chloride, and phosphine .
  2. Reactivity with Nucleophiles: The chlorine atoms can be substituted by nucleophiles in nucleophilic substitution reactions, which can lead to various derivatives useful in different applications.

Technical Details

The reactivity of tris(2-chloroethyl) phosphate makes it useful in synthesizing other organophosphorus compounds through substitution reactions.

Mechanism of Action

Tris(2-chloroethyl) phosphate functions primarily as a flame retardant by promoting char formation and reducing flammability in polymers. Its mechanism involves:

  1. Thermal Decomposition: Upon exposure to heat, it decomposes to form phosphoric acid and other products that inhibit combustion.
  2. Char Formation: The presence of phosphorus leads to char formation on the surface of materials, which acts as a barrier to heat and flame propagation.

Data

Studies have shown that exposure to tris(2-chloroethyl) phosphate can induce cellular changes in certain animal models, indicating potential neurotoxic effects at high concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Liquid
  • Viscosity: Approximately 45 cP at 20 °C
  • Refractive Index: 1.4721 at 20 °C

Chemical Properties

  • Flash Point: Not specified but generally considered low due to its flammability.
  • Partition Coefficient (Log P): Approximately 1.78, indicating moderate hydrophobicity.

These properties make tris(2-chloroethyl) phosphate suitable for applications requiring both stability and flame retardancy .

Applications

Tris(2-chloroethyl) phosphate is extensively used in various scientific and industrial applications:

  1. Flame Retardant Additive: It is incorporated into flexible and rigid polyurethane foams, paints, lacquers, epoxy resins, and wood composites.
  2. Plasticizer: Used in plastics manufacturing to enhance flexibility and durability.
  3. Polymer Manufacturing: Plays a critical role in producing polyester resins and polyacrylates.
  4. Environmental Monitoring: Due to its presence in wastewater and drinking water sources, it is also studied for its environmental impact and potential health risks associated with exposure .
Synthesis and Industrial Manufacturing Methodologies

Catalytic Reaction Mechanisms in TCEP Production

The predominant industrial synthesis of TCEP involves the reaction between ethylene oxide and phosphorus trichloride (PCl₃) in a catalytic environment. This reaction is not a simple single-step process but rather a carefully orchestrated sequence facilitated by the presence of a pre-formed TCEP heel (a portion of product recycled as reaction medium). The core reaction proceeds via nucleophilic attack, where the oxygen atom of ethylene oxide targets the electrophilic phosphorus center in PCl₃. This initial interaction forms a highly reactive oxaphosphonium ion intermediate. Subsequent ring opening of the ethylene oxide molecule, driven by chloride ion attack, generates the 2-chloroethoxide species. This alkoxide then reacts further with the phosphite center, ultimately leading to the formation of the tris(2-chloroethyl) phosphite ester [1].

A critical aspect of the mechanism is the role of the TCEP heel. Acting as both a solvent and a catalyst modifier, the heel significantly enhances reaction kinetics and product selectivity. By providing a polar medium, it stabilizes reactive intermediates and facilitates proton transfers essential for the ring-opening steps. The reaction is typically conducted at low temperatures (0°C to 10°C) to suppress side reactions, particularly the formation of polyethylene glycol chlorohydrins resulting from the uncontrolled polymerization of ethylene oxide. Maintaining this low temperature range requires efficient cooling systems, such as glycol/water mixtures circulated through reactor jackets at temperatures as low as -17°C [1].

Alternative synthetic routes exist, such as the reaction of phosphorus oxychloride (POCl₃) with epoxypropane (propylene oxide) catalyzed by specific Lewis acids. While less common for pure TCEP production, this method can be efficient under optimized conditions. The process occurs in an autoclave, where POCl₃ and epoxypropane are combined with the catalyst. The reaction mixture is stirred under reflux conditions (typically around 10°C to manage exothermicity) for approximately two hours. After reaction completion, excess epoxypropane is removed under reduced pressure, and the catalyst is filtered off, yielding TCEP after characterization by NMR and IR spectroscopy [6]. This route highlights the versatility in feedstock choice depending on catalyst systems and desired production scale.

Table 1: Key Catalytic Routes for TCEP Production

RoutePrimary ReactantsCatalyst/Key MediumTemperature RangeKey Product Characteristics
PCl₃ + Ethylene OxidePCl₃, Ethylene Oxide (Molar Ratio ~1:3.3)Pre-formed TCEP Heel0°C - 10°CHigh purity (>99.2%), low polymer content
POCl₃ + EpoxypropanePOCl₃, Epoxypropane (Molar Ratio ~1:3.3)Lewis Acid Catalysts~10°C (Reflux)Requires post-synthesis purification, efficient yield

Optimization of Phosphorus Oxychloride and Ethylene Oxide Feedstock Ratios

Stoichiometric precision is paramount in TCEP synthesis to maximize yield, minimize unreacted feedstock, and control undesirable byproducts. The theoretical stoichiometry demands a 3:1 molar ratio of ethylene oxide (or equivalent epoxide) to phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). However, industrial practice consistently employs a deliberate excess of ethylene oxide, typically within the range of 3.2:1 to 3.9:1, with an optimal ratio identified around 3.3:1 [1] [6].

This excess serves crucial purposes:

  • Driving Reaction Completion: PCl₃ is highly reactive but can participate in side reactions or form intermediates that are less reactive towards the final esterification steps. Excess ethylene oxide ensures complete consumption of the phosphorus reactant.
  • Kinetic Enhancement: A higher concentration of ethylene oxide promotes faster reaction rates, improving overall reactor throughput.
  • Byproduct Suppression: Incomplete reaction risks leaving P-Cl bonds unreacted, which can hydrolyze to phosphorous acid derivatives or react to form chlorinated phosphorus-containing impurities. Excess ethylene oxide minimizes this risk.

The simultaneous addition technique is critical for maintaining the optimal ratio throughout the reaction. Adding PCl₃ and ethylene oxide separately and gradually to the TCEP heel reactor, rather than premixing, allows precise control over the localized reactant concentrations. This method prevents hotspots and minimizes the formation of bis(2-chloroethyl) phosphite or mono(2-chloroethyl) phosphite intermediates that could lead to off-spec product if they accumulate or react further undesirably. Addition rates are meticulously calibrated against the reactor's cooling capacity to maintain the critical 0°C to 10°C window. Deviations above this range significantly increase polymerization side reactions, while lower temperatures slow kinetics excessively [1].

Post-reaction, the excess ethylene oxide and other volatile components (like HCl trace byproducts or dissolved inert gases) are efficiently removed via vacuum stripping (up to 110°C under reduced pressure, e.g., 5 mm Hg). This step yields high-purity TCEP (>99.2%) suitable for demanding industrial applications like flame retardancy in polymers [1] [6].

Byproduct Formation and Mitigation Strategies in Batch Reactor Systems

Despite optimized ratios and controlled conditions, TCEP synthesis inevitably generates byproducts that impact yield, purity, and downstream processing. Key chlorinated byproducts include:

  • Hydrochloric Acid (HCl): Formed stoichiometrically during the ring-opening of ethylene oxide (one equivalent per equivalent of epoxide reacted). HCl is corrosive and can catalyze undesirable reactions if not managed.
  • Polyethylene Glycol Chlorohydrins: Result from the acid-catalyzed (HCl) oligomerization/polymerization of ethylene oxide. These polyethers consume feedstock and contaminate the product, increasing viscosity and potentially reducing flame retardant efficacy.
  • Inorganic Phosphorus Species: Partial hydrolysis of PCl₃ intermediates or reaction with trace moisture can generate phosphorous acid (H₃PO₃) or phosphoric acid (H₃PO₄), leading to acidic impurities and potential catalyst poisoning.
  • Bis- and Mono-Substituted Phosphites: Arise from incomplete esterification if reactant ratios are suboptimal or mixing is inadequate.

Mitigation strategies are integral to modern batch reactor design and operation:

  • Strict Moisture Exclusion: Reactors are rigorously dried, and feedstocks are dried and purified before introduction. This minimizes hydrolysis leading to inorganic phosphorus acids [1].
  • Controlled Addition Rates & Efficient Agitation: Gradual, simultaneous addition coupled with powerful agitation ensures rapid dispersion of reactants within the TCEP heel, preventing localized high concentrations that favor polymerization. This directly suppresses polyethylene glycol chlorohydrin formation [1] [6].
  • Temperature Control: Maintaining the 0-10°C window is perhaps the most critical factor. Efficient cooling systems (e.g., refrigerated glycol jackets) are essential to absorb the reaction exotherm and suppress both polymerization and decomposition pathways [1].
  • Vacuum Stripping Optimization: Efficient removal of volatile HCl and excess ethylene oxide post-reaction prevents prolonged exposure of the product to acidic conditions at elevated temperatures, which could catalyze decomposition (e.g., dealkylation or elimination reactions) or ester interchange. Stripping conditions (temperature, pressure, time) are optimized to remove volatiles without degrading TCEP itself [1] [6].
  • Catalyst Selection (POCl₃ Route): When using POCl₃ with epoxypropane, the choice of catalyst significantly influences selectivity. Specific Lewis acids can promote the desired esterification while minimizing epoxide isomerization or ring-opening to diols [6].

Table 2: Major Byproducts in TCEP Synthesis and Mitigation Strategies

ByproductFormation MechanismImpact on Product/ProcessPrimary Mitigation Strategies
Hydrochloric Acid (HCl)Ring-opening of ethylene oxideCorrosion, Catalyzes polymerizationControlled addition, Efficient stripping post-reaction
Polyethylene Glycol ChlorohydrinsHCl-catalyzed polymerization of Ethylene OxideIncreases viscosity, Reduces purity, Impairs performanceStrict temp control (0-10°C), Optimized reactant ratios, Efficient agitation
Phosphorous Acid (H₃PO₃)Hydrolysis of PCl₃ intermediatesAcidic impurity, Potential catalyst poisonRigorous moisture exclusion, Dried feeds/reactor
Bis(2-chloroethyl) PhosphiteIncomplete esterificationOff-spec product, Lower yieldEthylene oxide excess (3.3:1), Simultaneous addition, Heel optimization

Table 3: Heel Optimization Impact on TCEP Production Efficiency

Heel Quantity (% of Reactor Volume)Reaction Temperature StabilityEthylene Oxide Excess RequiredTypical Yield/PurityScale Example
10-20%Moderate fluctuationsHigher (~3.8:1)Lower yield, More byproductsLab scale
~25% (Optimal)High stabilityLower (~3.3:1)High yield (>99%), High purity2000-gallon reactor [1]
>50%Very stableLow (~3.2:1)High purity, Slightly reduced volumetric efficiencyContinuous/semi-continuous processes

Green Chemistry Approaches for Reduced Chlorinated Byproducts

The conventional synthesis of TCEP, while effective, faces challenges related to the inherent hazards of chlorinated feedstocks (PCl₃, ethylene oxide), stoichiometric HCl production, and the potential for persistent chlorinated byproducts. Green chemistry principles drive research towards more sustainable manufacturing pathways:

  • Catalyst Innovation for Selectivity: Replacing uncatalyzed processes or non-specific catalysts with highly selective Lewis acid catalysts or tailored heterogeneous catalysts is a primary focus. As demonstrated in the POCl₃/epoxypropane route, specific catalysts can achieve high yields (>99.2%) under milder conditions (around 10°C), minimizing energy consumption and reducing the thermal load that can drive decomposition or side reactions forming chlorinated organics. Enhanced selectivity directly reduces the formation of undesirable chlorinated oligomers and partially substituted phosphites [6]. Research explores catalysts that promote the desired P-O-C bond formation while suppressing C-O cleavage pathways that can lead to chloroethanol or other chlorinated fragments identified in degradation studies [5] [10].

  • Process Intensification - Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers significant green advantages. Continuous reactors provide superior control over residence time, temperature, and mixing compared to batch systems. This precise control minimizes localized hot spots or concentration gradients that promote chlorinated byproduct formation like polyethylene glycol chlorohydrins. Furthermore, continuous systems often enable safer handling of volatile and hazardous feedstocks like ethylene oxide and facilitate immediate separation of gaseous HCl byproduct as it forms, reducing its contact time with the reaction mixture and thus suppressing acid-catalyzed side reactions [1] [6]. The semi-continuous process described in the patent using heel replenishment (removing 650-gallon batches and refilling while maintaining the heel) is a step towards this intensification, improving productivity and consistency on a 2000-gallon scale [1].

  • Advanced Modelling for Byproduct Prediction: Density Functional Theory (DFT) computational modelling provides molecular-level insights into reaction and degradation pathways. Studies on TCEP degradation by hydroxyl radicals in water treatment have elucidated the relative bond dissociation energies (BDEs) within TCEP: P-O BDE ≈ 90 kcal/mol, C-Cl BDE ≈ 79 kcal/mol, C-O BDE > 100 kcal/mol. While focused on degradation, this knowledge informs synthesis: understanding bond strengths helps predict potential weak points during synthesis under stress (e.g., heat, acid). For instance, the relatively low C-Cl bond energy suggests a susceptibility to dehydrochlorination under harsh conditions, forming vinyl derivatives as trace byproducts. Synthesis conditions can thus be designed to avoid these energy thresholds. DFT also helps identify intermediates prone to forming stable chlorinated compounds, guiding the design of catalysts or processes that avoid these pathways altogether [5] [10].

The drive towards greener TCEP synthesis focuses on enhancing selectivity through catalysis and engineering, minimizing waste through recycling and intensification, and leveraging computational tools for fundamental understanding and process optimization. These approaches aim to reduce the environmental footprint of manufacturing while maintaining the high purity required for TCEP's industrial applications.

Properties

CAS Number

68411-66-5

Product Name

Tris(2-chloroethyl) phosphate

IUPAC Name

tris(2-chloroethyl) phosphate

Molecular Formula

C6H12Cl3O4P
C6H12Cl3O4P
(ClCH2CH2O)3PO

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2

InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N

SMILES

C(CCl)OP(=O)(OCCCl)OCCCl

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
In water, 7.82X10+3 mg/L at 20 °C
In water, 7,000 mg/L, temp not specified.
Insoluble in benzene. Soluble in most organic solvents.
Slightly soluble in carbon tetrachloride
Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons.
Solubility in water, g/100ml at 20 °C: 0.78 (very poor)

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl

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